molecular formula C24H17FN2O4 B11592355 6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-{4-[(4-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11592355
M. Wt: 416.4 g/mol
InChI Key: QNVGQLIQXUAQHV-UHFFFAOYSA-N
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Description

6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a fluorophenyl group, which can impart specific biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Basic catalysts such as piperidine or pyridine

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-8-phenyl-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
  • 6-Amino-8-{4-[(4-chlorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 6-amino-8-{4-[(4-fluorophenyl)methoxy]phenyl}-2H,8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C24H17FN2O4

Molecular Weight

416.4 g/mol

IUPAC Name

6-amino-8-[4-[(4-fluorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C24H17FN2O4/c25-16-5-1-14(2-6-16)12-28-17-7-3-15(4-8-17)23-18-9-21-22(30-13-29-21)10-20(18)31-24(27)19(23)11-26/h1-10,23H,12-13,27H2

InChI Key

QNVGQLIQXUAQHV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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